molecular formula C5H7N3O2 B1368109 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 23286-64-8

3-amino-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1368109
CAS RN: 23286-64-8
M. Wt: 141.13 g/mol
InChI Key: NVEXOWPDNZOTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-5-methyl-1H-pyrazole-4-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .


Synthesis Analysis

Pyrazoles, including “3-amino-5-methyl-1H-pyrazole-4-carboxylic acid”, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . 3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “3-amino-5-methyl-1H-pyrazole-4-carboxylic acid” can be represented by the formula C7H11N3O2 . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The multitude of compounds in the azole family provides structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .

Scientific Research Applications

Functionalization Reactions

  • Functionalization in Synthesis: 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are used in various functionalization reactions. For instance, they are used to create 1H-pyrazole-3-carboxamide via reactions with acid chlorides and amines, leading to the synthesis of different pyrazole-based compounds (Yıldırım, Kandemirli & Demir, 2005).

Coordination and Crystallization Studies

  • Coordination Chemistry: These compounds are significant in the study of coordination chemistry. Novel pyrazole-dicarboxylate acid derivatives are synthesized and studied for their coordination/chelation and crystallization properties with various metal ions, leading to the formation of mononuclear chelate complexes (Radi et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition: Derivatives of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. They show effectiveness in reducing corrosion rates, highlighting their potential in industrial applications (Herrag et al., 2007).

Structural Analysis

  • Crystallographic Studies: The structural and dynamic properties of pyrazole-4-carboxylic acids, including derivatives of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid, are explored through crystallographic studies. These studies provide insights into polymorphism, proton transfer, and tautomerism in these compounds (Infantes et al., 2013).

Molecular Synthesis and Design

  • Synthesis of Coordination Polymers: This compound is used in synthesizing bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These ligands are then used to create coordination polymers with metal ions, leading to the formation of various chiral and achiral complexes with potential applications in materials science (Cheng et al., 2017).

Future Directions

Pyrazoles, including “3-amino-5-methyl-1H-pyrazole-4-carboxylic acid”, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research could focus on exploring new synthetic strategies and applications for this class of compounds.

properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXOWPDNZOTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600569
Record name 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

23286-64-8
Record name 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.